LogP Differentiation: 4-yl Isomer vs. 1-yl Isomer
The lipophilicity of 2-(4-Hydroxypiperidin-4-yl)acetic acid differs substantially from its 1-yl positional isomer. The 4-yl substitution pattern yields a calculated LogP of -0.42, whereas the 1-yl isomer exhibits a LogP of -3.38 . This ~3 log unit difference corresponds to a theoretical ~1000-fold difference in octanol-water partition coefficient, which significantly impacts membrane permeability, solubility, and in vivo distribution profiles.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | -0.4244 |
| Comparator Or Baseline | 2-(4-Hydroxypiperidin-1-yl)acetic acid (CAS 168159-33-9) LogP = -3.38 |
| Quantified Difference | ΔLogP = 2.96 log units (~1000-fold difference in partition coefficient) |
| Conditions | Computational prediction (Leyan database for target; Hit2Lead database for comparator) |
Why This Matters
In drug discovery, a compound with LogP = -0.42 falls within the optimal range for oral bioavailability (typically 0-3), while LogP = -3.38 is excessively hydrophilic and may exhibit poor passive membrane permeability, making the 4-yl isomer more suitable for CNS-targeted and cell-permeable probe development.
